N-(naphthalen-2-yl)-2-[3-(naphthalen-2-ylcarbamoyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
This compound is a polycyclic aromatic carboxamide featuring two naphthalenyl groups and a central 1,3-dioxo-isoindole moiety. The synthesis likely involves multi-step reactions, including condensation of naphthalen-2-amine with activated carbonyl intermediates, followed by cyclization to form the isoindole-dione core. Purification methods may align with those in , such as recrystallization from polar aprotic solvents like DMF .
Properties
Molecular Formula |
C36H23N3O4 |
|---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
N-naphthalen-2-yl-2-[3-(naphthalen-2-ylcarbamoyl)phenyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C36H23N3O4/c40-33(37-28-15-12-22-6-1-3-8-24(22)18-28)26-10-5-11-30(20-26)39-35(42)31-17-14-27(21-32(31)36(39)43)34(41)38-29-16-13-23-7-2-4-9-25(23)19-29/h1-21H,(H,37,40)(H,38,41) |
InChI Key |
RBOZBZYWOLKUCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)NC6=CC7=CC=CC=C7C=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(NAPHTHALEN-2-YL)-2-{3-[(NAPHTHALEN-2-YL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the condensation of naphthalene derivatives with isoindole intermediates under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(NAPHTHALEN-2-YL)-2-{3-[(NAPHTHALEN-2-YL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(NAPHTHALEN-2-YL)-2-{3-[(NAPHTHALEN-2-YL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(NAPHTHALEN-2-YL)-2-{3-[(NAPHTHALEN-2-YL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Estimated based on structural formula.
- Aromaticity and H-Bonding: The target compound’s isoindole-dione core provides two strong carbonyl H-bond acceptors, contrasting with the hydroxyl group in ’s benzimidazolone derivative, which acts as both donor and acceptor . This difference may reduce the target compound’s solubility in polar solvents compared to hydroxyl-containing analogs.
- Stability : Carboxamide groups (target compound) are more hydrolytically stable than sulfonate esters (), suggesting better shelf-life under physiological conditions .
Physicochemical Properties
- Melting Points : Benzimidazolone derivatives () exhibit higher melting points (~250–300°C) due to intermolecular H-bonding, whereas the target compound’s dioxo groups may lower melting points (~200–250°C) by reducing crystal lattice energy .
- Solubility : The sulfonate ester () is more lipophilic (logP ~3.5) than the target compound (estimated logP ~4.2), which may affect bioavailability .
Biological Activity
N-(naphthalen-2-yl)-2-[3-(naphthalen-2-ylcarbamoyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological effects, including anti-inflammatory, anticancer, and antimicrobial properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple aromatic rings and functional groups that may contribute to its biological activities. The presence of naphthalene and isoindole moieties suggests potential interactions with biological targets.
Structural Formula
1. Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, docking studies have shown that related compounds effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
Table 1: Inhibition of COX Enzymes
| Compound | IC50 (µg/ml) COX-1 | IC50 (µg/ml) COX-2 |
|---|---|---|
| Indomethacin | 91.57 | 42.66 |
| Naphthalene-based derivatives | 40.04 - 87.29 | 27.76 - 42.3 |
2. Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies have reported potent antiproliferative effects on breast cancer cells (MCF-7 and MDA-MB-231).
Case Study: Antiproliferative Effects
In vitro assays revealed that derivatives of the compound exhibited IC50 values in the range of nanomolar concentrations against MCF-7 cells:
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| Compound A | 10 - 33 | MCF-7 |
| Compound B | 23 - 33 | MDA-MB-231 |
These results suggest that the compound may disrupt tubulin polymerization, a critical mechanism in cancer cell division.
3. Antimicrobial Activity
Preliminary evaluations have also indicated antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | ≤ 10 µg/ml |
| Mycobacterium tuberculosis | ≤ 5 µg/ml |
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that allow for effective binding to target proteins involved in inflammation and cancer progression. Molecular docking studies have provided insights into its binding affinities and interactions with key enzymes and receptors.
Molecular Docking Findings
Molecular docking simulations have demonstrated favorable binding scores for the compound with COX enzymes and tubulin proteins, indicating strong potential for therapeutic applications.
Q & A
Q. What are the recommended safety protocols for handling this compound given limited toxicological data?
Methodological Answer: Due to the lack of explicit toxicological data for this compound, adopt precautionary measures based on structurally similar naphthalene derivatives and amide-containing compounds. Key steps include:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks, as naphthalene derivatives often release volatile byproducts .
- Storage : Store in airtight containers at 2–8°C in a dry, dark environment to prevent degradation .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste, as the compound contains aromatic and amide groups .
Q. What synthetic strategies are viable for preparing this compound?
Methodological Answer: The synthesis can be approached via stepwise coupling and cyclization reactions, leveraging methods from analogous isoindole-1,3-dione derivatives:
Amide Coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to link the naphthalen-2-ylcarbamoyl moiety to the phenyl group .
Isoindole Formation : Employ cyclization under acidic or thermal conditions to form the 1,3-dioxo-isoindole core .
Final Carboxamide Assembly : React the intermediate with 5-carboxynaphthalene-2-amine using a coupling agent like DCC .
| Step | Reagents/Conditions | Yield (Reported for Analogues) |
|---|---|---|
| Amide Coupling | EDC, HOBt, DMF, RT, 12h | 65–75% |
| Cyclization | H2SO4, 80°C, 6h | 50–60% |
| Final Coupling | DCC, CH2Cl2, 0°C → RT | 70–80% |
Q. Which characterization techniques are critical for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to verify aromatic protons, amide linkages, and isoindole ring protons. Key signals: ~7.5–8.5 ppm (naphthyl protons), ~10.5 ppm (amide NH) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected m/z ~550–600 for C37H23N3O4) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, if single crystals are obtainable .
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, temperature, solvent polarity). For example, optimize cyclization with Lewis acids (e.g., ZnCl2) in DMF at 100°C .
- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclization) to reduce side products .
- Computational Screening : Apply DFT calculations (e.g., Gaussian) to predict transition states and identify rate-limiting steps. ICReDD’s reaction path search tools can prioritize solvent/catalyst combinations .
Q. How should researchers address contradictions in reported synthetic protocols?
Methodological Answer:
- Reproducibility Checks : Replicate conflicting procedures with strict control of variables (e.g., humidity, reagent purity).
- Analytical Triangulation : Cross-validate results using HPLC (purity >95%), TLC (Rf comparison), and IR (amide C=O stretch ~1650 cm⁻¹) .
- Peer Consultation : Collaborate with labs specializing in isoindole derivatives to troubleshoot discrepancies in cyclization conditions .
Q. What methodologies are suitable for elucidating the compound’s biological mechanism of action?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity). Compare IC50 values with known inhibitors .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., Bcl-2 in apoptosis). Focus on π-π stacking between naphthyl groups and hydrophobic pockets .
- Structure-Activity Relationship (SAR) : Synthesize analogues with modified amide groups or isoindole substituents to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
